5S,6S-DiHETE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

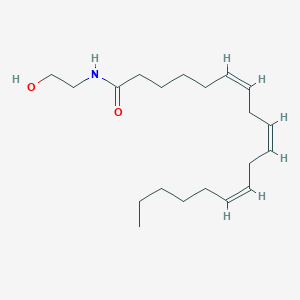

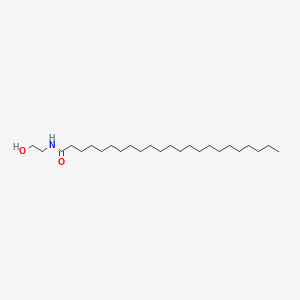

(5S,6S)-dihydroxy-(7E,9E,11Z,14Z)-icosatetraenoic acid is a leukotriene compound having double bonds in the 7-, 9-, 11- and 14-positions and 5(S)- and 6(S)-hydroxy substituents. It has a role as a Saccharomyces cerevisiae metabolite. It is a leukotriene and a dihydroxyicosatetraenoic acid. It is functionally related to an icosa-7,9,11,14-tetraenoic acid.

(5S,6S)-di-HETE is a metabolite found in or produced by Saccharomyces cerevisiae.

Applications De Recherche Scientifique

Propriétés chimiques

“5S,6S-DiHETE” est un composé de leucotriène présentant des doubles liaisons aux positions 7, 9, 11 et 14, et des substituants 5(S)- et 6(S)-hydroxy . Il a une formule moléculaire de C20H32O4 et un poids moléculaire de 336,47 .

Rôle biologique

“this compound” est un métabolite de Saccharomyces cerevisiae, une espèce de levure . Cela suggère qu'il joue un rôle dans les processus métaboliques de cet organisme.

Applications thérapeutiques potentielles

“(5S,6R)-DiHETE”, qui est généré par conversion enzymatique de LTA4, présente une certaine activité de type LTD4 lorsqu'il est produit en fortes concentrations . Cela suggère des applications thérapeutiques potentielles, éventuellement dans le traitement de conditions liées à l'activité des leucotriènes.

Mécanisme D'action

Target of Action

5S,6S-DiHETE is an anti-inflammatory lipid mediator derived from eicosapentaenoic acid (EPA) . It primarily targets the inflammatory response in the body, specifically the vascular hyperpermeability that occurs during inflammation .

Mode of Action

This compound interacts with its targets by suppressing the vascular hyperpermeability that is typically seen during inflammation . This interaction results in a decrease in inflammation and a potential alleviation of inflammatory diseases .

Biochemical Pathways

It is known that it is derived from eicosapentaenoic acid (epa), suggesting that it may be involved in the metabolism of this fatty acid

Result of Action

The primary result of this compound’s action is the suppression of vascular hyperpermeability during inflammation . This can lead to a decrease in inflammation and potentially alleviate symptoms of inflammatory diseases .

Analyse Biochimique

Biochemical Properties

5S,6S-DiHETE interacts with several enzymes, proteins, and other biomolecules. It is an enzymatic metabolite of leukotriene A4 . The compound is produced by diverse cell types in humans and other animal species . These cells may then metabolize the formed this compound to other metabolites .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . The activation of the CysLT1 Receptor by this compound results in the contraction of lung parenchyma cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . The compound shares a common mechanism for activating cells with other metabolites .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Propriétés

Numéro CAS |

82948-87-6 |

|---|---|

Formule moléculaire |

C20H32O4 |

Poids moléculaire |

336.5 g/mol |

Nom IUPAC |

(5S,6S,7Z,9Z,11E,14Z)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24)/b7-6-,10-9+,12-11-,15-13-/t18-,19-/m0/s1 |

Clé InChI |

UVZBUUTTYHTDRR-QSWMWBCCSA-N |

SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O |

SMILES isomérique |

CCCCC/C=C\C/C=C/C=C\C=C/[C@@H]([C@H](CCCC(=O)O)O)O |

SMILES canonique |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O |

Apparence |

Assay:≥98%A solution in ethanol |

Synonymes |

5S,6S-dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Naphtho[2,3-a]pyrene](/img/structure/B32191.png)

![4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B32192.png)